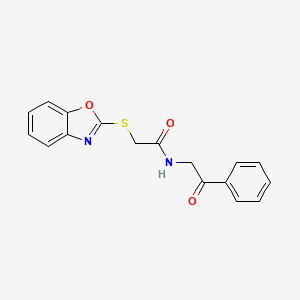

![molecular formula C15H12N2O3S B5563128 [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5563128.png)

[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to the thieno[2,3-d]pyrimidin-4-yl class, a notable category in medicinal chemistry due to their potential in drug development. These compounds are synthesized through various chemical reactions and analyzed for their structural, physical, and chemical properties.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin derivatives involves acylation, cyclocondensation, and reduction processes. For example, acylation using acetic and propionic anhydride in the presence of perchloric acid leads to specific perchlorates, which upon hydrolysis and subsequent reactions produce the desired derivatives (Tolkunov et al., 2013). Another method involves base-catalyzed condensation of β-aroylpropionic acid, thiourea, and aldehyde in ethanol, forming derivatives with potential anti-inflammatory activity (Bahekar & Shinde, 2004).

Molecular Structure Analysis

Quantum chemical calculations reveal insights into the energies, electronic structures, and molecular geometries of thieno[2,3-d]pyrimidin derivatives. These studies provide a foundation for understanding the compound's reactivity and potential biological activity (Mamarakhmonov et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving thieno[2,3-d]pyrimidin derivatives include nucleophilic and electrophilic reactions, leading to a variety of functional groups. These reactions are pivotal in modifying the compound to enhance its biological efficacy or to study its chemical behavior (Vainilavichyus et al., 1992).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are crucial for the compound's application in drug formulation. These characteristics are determined using various analytical techniques, contributing to the compound's development process.

Chemical Properties Analysis

The chemical properties, including reactivity towards different agents and stability under various conditions, define the compound's suitability for further development. Studies on ipso-nitration and substitutions provide insights into the compound's chemical versatility and potential as a pharmaceutical candidate (Mamarahmonov et al., 2014).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Modifications

The chemical synthesis and structural modification of compounds related to [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid have been explored extensively. For instance, Tolkunov et al. (2013) described the synthesis of related thienopyrimidine compounds through acylation and cyclocondensation reactions, resulting in various derivatives with potential for further chemical investigations (Tolkunov et al., 2013). Similarly, the work by Abdel-Rahman et al. (2002) on the synthesis of pyridothienopyrimidines and their antimicrobial activities highlights the structural versatility and biological relevance of such compounds (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Pharmacological Properties

The pharmacological exploration of thienopyrimidine derivatives has been a significant area of research. For example, the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines with various residues demonstrated antianaphylactic activity, suggesting potential therapeutic applications (Wagner, Vieweg, & Leistner, 1993). Additionally, Mamarakhmonov et al. (2016) conducted quantum chemical studies on thienopyrimidin-4-ones, revealing insights into their electronic structures and reactivities, which are crucial for understanding their pharmacological profiles (Mamarakhmonov, Belen’kii, Chuvylkin, & Asqarov, 2016).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of thienopyrimidine derivatives have also been investigated. Research by Sabry et al. (2013) on imide and Schiff's base derivatives of thienopyrimidines demonstrated significant antimicrobial activities, indicating their potential in developing new antimicrobial agents (Sabry, Flefel, Al-Omar, & Amr, 2013). Furthermore, the synthesis and antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives by Kotaiah et al. (2012) highlight the potential of these compounds in oxidative stress-related therapeutic applications (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Eigenschaften

IUPAC Name |

2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c1-9-2-4-10(5-3-9)11-7-21-14-13(11)15(20)17(8-16-14)6-12(18)19/h2-5,7-8H,6H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLMSNIMEWSQCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-Oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5563050.png)

![3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5563061.png)

![1-({4-methyl-5-[1-(3-thienylmethyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperidin-4-ol](/img/structure/B5563065.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[(1S*,2R*)-2-(1-pyrrolidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B5563094.png)

![4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B5563100.png)

![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5563109.png)

![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)

![4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563119.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B5563129.png)

![N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5563138.png)

![5-{3-[2-(3-methoxyphenyl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5563158.png)